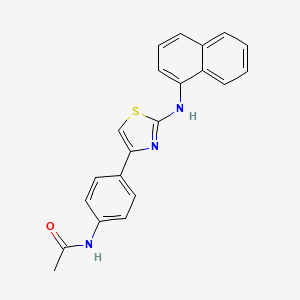

N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Phenyl-1-naphthalenamine” is an aromatic amine . It’s also known as “N-(1-Naphthyl)aniline” and has the molecular formula C16H13N .

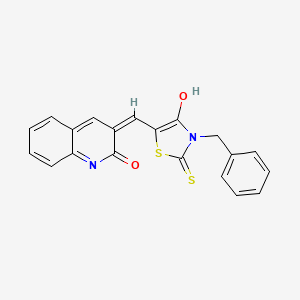

Molecular Structure Analysis

The molecular structure of “N-Phenyl-1-naphthalenamine” consists of a phenyl group (C6H5) attached to a naphthalenamine group (C10H7N) . The molecular weight is 219.281 Da .Physical And Chemical Properties Analysis

“N-Phenyl-1-naphthalenamine” is a white to yellow crystal or gray to tan flakes or powder . The melting point is 226°F .科学的研究の応用

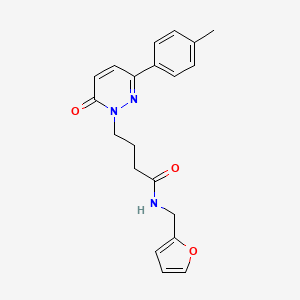

Synthesis and Antimicrobial Activity

- N-(4-(4-(1-Naphthylamino)-3,5-thiazolyl)phenyl)ethanamide and its derivatives have been explored in the field of antimicrobial activity. Studies reveal that these compounds exhibit significant inhibitory effects against various bacterial species such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. This indicates their potential as effective agents in combating bacterial infections (Patel, Nimavat, Vyas, & Patel, 2011); (Patel & Patel, 2012).

Crystal Structure and Characterization

- Research into the crystal structure and characterization of derivatives of this compound has been conducted. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was analyzed, providing insights into molecular conformations and interactions. This kind of research aids in understanding the physicochemical properties of these compounds, which is crucial in their application in various fields (Özer, Arslan, VanDerveer, & Külcü, 2009).

Photochromic Fluorescence

- The compounds derived from this compound have been studied for their photochromic fluorescence behaviors. These studies are essential in the development of new materials for optical applications, such as sensors and switches. The research showed that upon exposure to ultraviolet light, certain derivatives displayed a color change, which is a desirable property in photochromic materials (Orhan, 2017).

Safety and Hazards

作用機序

Mode of Action

It has been observed that the compound has a significant interaction with the highest occupied molecular orbital (homo) and the lowest unoccupied molecular orbital (lumo) of certain organic compounds . This interaction facilitates the excitation of electrons, creating electron-hole pairs across organic interfaces .

Biochemical Pathways

The compound’s interaction with the HOMO and LUMO of organic compounds suggests a potential role in electron transfer processes , which are fundamental to many biochemical pathways.

Result of Action

The compound’s interaction with the HOMO and LUMO of organic compounds suggests a potential role in facilitating electron transfer processes , which could have various downstream effects depending on the specific context.

特性

IUPAC Name |

N-[4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14(25)22-17-11-9-16(10-12-17)20-13-26-21(24-20)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-13H,1H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEYHAXFEFMROS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2362964.png)

![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)